Home > Products > Screening Compounds P102862 > 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine - 67287-49-4

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

Catalog Number: EVT-283405
CAS Number: 67287-49-4
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a phenyl substituent at position 1 and two hydroxy substituents at positions 7 and 8. It is a benzazepine, a member of catechols and a secondary amino compound.
A selective D1 dopamine receptor agonist used primarily as a research tool.

R,S-1-Aminomethyl-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride (A-68930)

    Compound Description: A-68930 is a full dopamine D1 receptor agonist . Similar to SKF-38393, it induces locomotor activity and striatal c-fos-like immunoreactivity, effects antagonized by D1 antagonists but not D2 antagonists .

Apomorphine

    Compound Description: Apomorphine is a dopaminergic agonist that acts on both D1 and D2 receptors, exhibiting higher affinity for D2 receptors . It induces stereotypy and influences locomotor behavior in a biphasic manner .

    Relevance: While 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine selectively targets D1 receptors, apomorphine acts on both D1 and D2 receptors. Research indicates that SKF-38393 enhances apomorphine-induced stereotypy, suggesting a synergistic effect between D1 and D2 agonism . Additionally, SKF-38393 modulates apomorphine's impact on locomotion, augmenting its stimulatory but not inhibitory effects .

(+)-4-Propyl-9-hydroxynaphthoxazine (PHNO)

    Compound Description: PHNO is a selective D2 dopamine receptor agonist . It induces behavioral responses characteristic of D2 receptor stimulation.

    Relevance: In contrast to the selective D1 agonism of 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, PHNO selectively targets D2 receptors. Co-administration of SKF-38393 and PHNO leads to synergistic effects on dopaminergic behavior, suggesting an interaction between D1 and D2 receptor activation .

Quinpirole

    Compound Description: Quinpirole is a selective D2 and D3 dopamine receptor agonist, showing higher affinity for D3 receptors . It elicits behavioral effects associated with D2 and D3 receptor stimulation.

    Relevance: In contrast to the D1 selectivity of 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, quinpirole exhibits selectivity for D2 and D3 receptors. Research indicates that SKF-38393 can augment and modify the stereotypic responses induced by quinpirole, indicating an interplay between D1 and D2/D3 receptor activation .

SCH 23390

    Compound Description: SCH 23390 is a selective dopamine D1 receptor antagonist . It effectively blocks the effects of D1 receptor agonists, including SKF-38393.

    Relevance: SCH 23390 acts as a direct pharmacological tool to antagonize the effects of 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, confirming the D1 receptor-mediated nature of SKF-38393's actions .

Overview

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine is a significant compound in medicinal chemistry, particularly recognized for its role as a selective dopamine D1 receptor agonist. This compound has garnered attention due to its potential therapeutic applications in neurological disorders. The molecular formula of this compound is C16H17NO2C_{16}H_{17}NO_2, and it has a molecular weight of approximately 255.31 g/mol. It is classified under the category of benzazepines, which are bicyclic compounds containing a benzene ring fused to a seven-membered nitrogen-containing ring.

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine typically involves several multistep reactions. One notable method includes the stereospecific conversion of enantiomers derived from O,O,N-trimethylated precursors. This approach allows for the resolution of the compound into its active forms.

A prominent synthesis route described in the literature involves the use of phenolic derivatives and the intramolecular Barbier reaction, which is crucial for constructing the benzazepine core structure. The technique emphasizes the importance of controlling stereochemistry during synthesis to obtain the desired biological activity .

Molecular Structure Analysis

The structure of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine can be depicted as follows:

  • IUPAC Name: 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
  • InChI Key: JUDKOGFHZYMDMF-UHFFFAOYSA-N

The compound features two hydroxyl groups at positions 7 and 8 on the benzazepine ring and a phenyl substituent at position 1. The structural formula highlights its potential interactions with biological receptors due to the presence of these functional groups .

Chemical Reactions Analysis

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine participates in various chemical reactions that are pivotal for its pharmacological properties. For instance:

  1. Formation of Sulfate Esters: The compound can undergo sulfation to form mono-hydrogen sulfate esters. This reaction has been explored for its potential therapeutic effects related to renal function and hypertension management.
  2. Affinity Studies: The compound exhibits high affinity for dopamine D1 receptors, making it a subject of interest in studies aimed at understanding dopaminergic signaling pathways .

These reactions underline the versatility of the compound in medicinal chemistry and its potential as a lead structure for drug development.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine primarily involves its role as an agonist at dopamine D1 receptors. Upon binding to these receptors, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. This action is crucial in conditions such as Parkinson's disease and schizophrenia where dopaminergic signaling is disrupted.

Research has shown that this compound can separate central from renal dopaminergic activities, indicating its potential for targeted therapeutic applications without undesired side effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine include:

  • Molecular Weight: 255.31 g/mol
  • Solubility: The compound's solubility characteristics are influenced by its hydroxyl groups and can vary based on pH and solvent conditions.

These properties are essential for understanding how the compound behaves in biological systems and its formulation into pharmaceutical products.

Applications

The primary applications of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine include:

  1. Research Tool: It serves as a selective dopamine D1 receptor agonist in pharmacological studies aimed at elucidating dopaminergic mechanisms.
  2. Potential Therapeutics: Given its renal dopaminergic activity and ability to influence blood pressure regulation, it may have utility in treating hypertension or improving renal function .
Introduction to Dopaminergic Pharmacophores and Structural Significance

Historical Evolution of Benzazepine-Based Dopamine Receptor Ligands

The development of benzazepine-based ligands emerged from mid-20th century efforts to dissect dopamine receptor subtypes. SKF-38393, first synthesized in the 1970s by SmithKline & French, represented a paradigm shift in dopamine pharmacology. Unlike non-selective ergot derivatives, its benzazepine core enabled targeted exploration of dopamine receptor heterogeneity. Early research demonstrated its unique ability to activate adenylate cyclase—a biochemical signature of D1-like receptors (D1 and D5)—without influencing D2-like pathways. This selectivity was instrumental in challenging the prevailing model of a unitary dopamine receptor, ultimately catalyzing the modern classification of dopaminergic systems [6] [7] [9].

Table 1: Key Benzazepine-Based Dopaminergic Ligands in Historical Context

CompoundStructural FeaturesPrimary Receptor TargetResearch Impact
SKF-383937,8-Dihydroxy; 1-Phenyl substitutionD1-like (D1/D5)First selective D1 agonist; proved D1/D2 dichotomy
SCH-23390Chloro substitution; keto bridgeD1 antagonistValidated D1-specific behavioral modulation
SKF-839593-Methyl; 6-chloro-7,8-dihydroxyD1 partial agonistRevealed D1-mediated phospholipase C coupling
SKF-77434N-Allyl derivative of SKF-38393D1 partial agonistEnhanced central activity; metabolic stability

The structural optimization of SKF-38393 yielded critical insights:

  • Catechol integrity: The 7,8-dihydroxy configuration proved essential for D1 binding affinity, as methylation or removal abolished activity.
  • Phenyl positioning: Substituents at C1 modulated receptor subtype selectivity; bulkier groups reduced D1 efficacy.
  • Nitrogen alkylation: N-Allylation (e.g., SKF-77434) enhanced central bioavailability while retaining D1 selectivity [4] [7].

Role of 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine in Dopaminergic System Research

SKF-38393’s primary research utility stems from its selective agonism at D1-like receptors, with binding constants (Kᵢ) below 100 nM for D1 sites versus minimal affinity for D2-like receptors (>10,000 nM). This specificity enabled foundational discoveries:

  • Receptor localization: Autoradiographic studies with tritiated SKF-38393 ([³H]SKF-38393) mapped D1 receptor density in the striatum, nucleus accumbens, and cerebral cortex, revealing mismatches between D1 and D2 distributions in human brain tissue [9].
  • Behavioral pharmacology: SKF-38393 administration induced stereotyped grooming and sniffing behaviors in rodents—effects blocked by D1 antagonists but unaffected by D2 blockers. This provided the first behavioral model of pure D1 activation [6] [9].
  • Therapeutic insights: Despite early interest in Parkinson’s disease, SKF-38393’s poor blood-brain barrier penetration (∼1% brain uptake) and short half-life limited clinical translation. However, it revealed that D1 agonism alone could not compensate for D2-mediated motor functions in primate models of parkinsonism [9].

Table 2: Research Applications and Limitations of SKF-38393 and Key Analogs

Research DomainSKF-38393 UtilityDerivative InnovationsKey Findings
Receptor BiochemistryGold standard D1 agonist[¹²⁵I]SCH-23982 (radioiodinated analog)Quantified D1 density in Parkinson’s brains
Behavioral ModulationInduces D1-specific oral movementsSKF-83959 (biased D1 agonist)Dissociated locomotor vs. cognitive D1 pathways
Signal TransductionActivates cAMP exclusivelySKF-83822 (phospholipase C activator)Revealed D1-Gq coupling variants
NeuroprotectionFails to rescue MPTP parkinsonismDihydrexidine (full D1 agonist)Demonstrated D1-mediated neurotrophic effects

The compound’s limitations spurred critical innovations:

  • Penetration enhancement: N-Alkylation (e.g., SKF-77434 hydrobromide) improved CNS bioavailability while maintaining D1 selectivity, enabling systemic administration in vivo studies [4].
  • Receptor subtype tools: SKF-38393’s scaffold inspired Chloro-PB (D5-selective agonist) and SKF-83959, which uncovered novel D1-mediated signaling through β-arrestin pathways [7].
  • Imaging probes: Despite its own limitations, SKF-38393 informed the design of positron emission tomography (PET) ligands like [¹¹C]SCH-23390 for human D1 receptor quantification [9].

Table 3: Structural Evolution of Key SKF-38393-Derived Research Ligands

CompoundCAS NumberMolecular FormulaModificationResearch Advantage
SKF-3839367287-49-4C₁₆H₁₇NO₂Parent compoundD1 selectivity proof-of-concept
SKF-77434 HBr104422-04-0C₁₉H₂₁NO₂•HBrN3-AllylationEnhanced central penetration; metabolic stability
SKF-83959118913-21-8C₁₇H₁₈ClNO₂6-Chloro; 3-methylBiased D1 agonism (PLC pathway)
SKF-81297102691-89-6C₁₇H₁₉NO₂6-Chloro; R-stereochemistryFull D1 agonist potency

Concluding Remarks

As the prototypical D1-selective agonist, 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine (SKF-38393) remains indispensable for dopamine receptor research. Its structural template continues to guide the development of advanced ligands with refined pharmacological profiles, enabling the dissection of D1-mediated cognition, reward, and motor control. While clinical translation was precluded by pharmacokinetic limitations, its legacy persists in molecular probes that illuminate dopaminergic dysfunction in schizophrenia, Parkinson’s disease, and addiction [6] [9].

Properties

CAS Number

67287-49-4

Product Name

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

IUPAC Name

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2

InChI Key

JUDKOGFHZYMDMF-UHFFFAOYSA-N

SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
R-SK and F 38393
RSK and F 38393
SK and F 38393
SK and F-38393
SK and F38393
SKF 38393
SKF 38393 A
SKF 38393-A
SKF 38393A
SKF-38393
SKF38393

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.